Brotizolam Impurity 1

Pharmaceutical Analysis Mass Spectrometry Quality Control

Brotizolam Impurity 1 (CAS 1437317-64-0), also chemically named [5-Bromo-2-[(2,5-dihydro-3-methyl-1,2,4-triazin-6-yl)amino]-3-thienyl](2-chlorophenyl)methanone, is a key synthetic intermediate in the multi-step manufacture of the sedative-hypnotic drug brotizolam. This compound serves as a reference standard used in analytical method development, method validation, and quality control applications for brotizolam active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C15H12BrClN4OS
Molecular Weight 411.71
CAS No. 1437317-64-0
Cat. No. B602346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrotizolam Impurity 1
CAS1437317-64-0
Molecular FormulaC15H12BrClN4OS
Molecular Weight411.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brotizolam Impurity 1 (CAS 1437317-64-0): Synthesis Route Marker and Reference Standard for Pharmaceutical Quality Control


Brotizolam Impurity 1 (CAS 1437317-64-0), also chemically named [5-Bromo-2-[(2,5-dihydro-3-methyl-1,2,4-triazin-6-yl)amino]-3-thienyl](2-chlorophenyl)methanone, is a key synthetic intermediate in the multi-step manufacture of the sedative-hypnotic drug brotizolam . This compound serves as a reference standard used in analytical method development, method validation, and quality control applications for brotizolam active pharmaceutical ingredient and finished dosage forms [1].

Why Generic Substitution Fails for Brotizolam Impurity 1 (CAS 1437317-64-0)


The term 'Brotizolam Impurity 1' is a non-pharmacopoeial designation lacking a uniform definition across vendors; its chemical identity is specifically [5-Bromo-2-[(2,5-dihydro-3-methyl-1,2,4-triazin-6-yl)amino]-3-thienyl](2-chlorophenyl)methanone, not a metabolite or a listed EP impurity . The label 'Impurity 1' is often misapplied to other compounds such as the hydrolytic degradation product (EP Impurity A) or the N-desmethyl analog (EP Impurity B) [1]. Consequently, substitution with a differently defined 'Impurity 1' from another source can compromise method specificity and regulatory compliance due to differences in molecular structure, retention time, and spectral properties, making verification by CAS number and analytical data essential.

Quantitative Evidence Guide for Brotizolam Impurity 1 (CAS 1437317-64-0)


Molecular Weight Differentiation: Brotizolam Impurity 1 vs. API and EP Impurities

Brotizolam Impurity 1 (CAS 1437317-64-0) has a molecular weight of 411.71 g/mol, which is higher than the brotizolam API (393.7 g/mol) and other listed EP impurities such as EP Impurity B (379.66 g/mol) . This mass difference serves as a critical parameter for mass spectrometric identification and for predicting different chromatographic behavior [1].

Pharmaceutical Analysis Mass Spectrometry Quality Control

Chemical Class Distinction: Synthetic Intermediate vs. Degradation Product

Brotizolam Impurity 1 (CAS 1437317-64-0) is a synthetic intermediate (a precursor from the manufacturing process) characterized by an intact triazine ring, whereas the hydrolytic degradation product (often designated 'Impurity 1' in other literature) results from the acid-catalyzed ring-opening of the API . This fundamental structural difference dictates that they belong to entirely different impurity classes (process vs. degradant), leading to different chemical properties and requiring distinct monitoring strategies per ICH guidelines .

Synthetic Chemistry Impurity Profiling Regulatory Compliance

Recommended Application Scenarios for Brotizolam Impurity 1 (CAS 1437317-64-0) Based on Current Evidence


Synthesis Process Optimization and Control

Brotizolam Impurity 1 (CAS 1437317-64-0) should be used as a process-specific marker during the optimization of the brotizolam synthetic pathway. Its presence and quantity can be monitored to evaluate the efficiency of reaction steps and purification stages . This is critical for process validation and ensuring the final API meets purity specifications before release.

HPLC and LC-MS Method Development for Specificity

This compound is ideal for developing and validating HPLC or LC-MS methods intended to demonstrate specificity for brotizolam API. Its distinct molecular weight (411.71 g/mol) and unique structure, differing from both the API and the common EP Impurity B (379.66 g/mol), provide a clear baseline for establishing system suitability parameters such as resolution and mass accuracy [1].

Reference Standard for Non-Pharmacopoeial Impurity Monitoring

In cases where the official pharmacopoeial impurity standards (such as EP Impurity B, CAS 57801-97-5) do not cover all potential process-related impurities, Brotizolam Impurity 1 (CAS 1437317-64-0) serves as a valuable, fully characterized reference material [2]. It can be used to support Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) when a manufacturer needs to demonstrate control over a specific synthetic intermediate not listed in public monographs.

Technical Documentation Hub

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